N-ciclopropil-2-(4-(2-(3-metoxifenil)acetamido)fenil)-2H-tetrazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

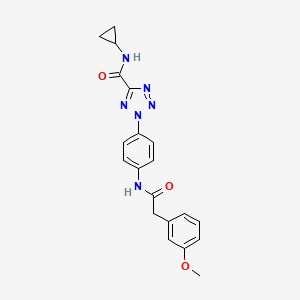

N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.

BenchChem offers high-quality N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Ciertas 1,3,5-triazinas, incluyendo la hexametilmelamina (HMM) y la 2-amino-4-morfolino-s-triazina, han demostrado actividad antitumoral. HMM se utiliza clínicamente para tratar el cáncer de pulmón, mientras que la 2-amino-4-morfolino-s-triazina se dirige al cáncer de ovario .

- La hidroximetilpentametilmelamina (HMPMM) es el metabolito hidroxilado de HMM y también posee propiedades antitumorales .

- Otras 1,3,5-triazinas con estructuras similares han mostrado actividad antitumoral en líneas celulares de cáncer humano y leucemia murina .

- Algunas 1,3,5-triazinas exhiben actividad inhibitoria de la aromatasa. Estos compuestos pueden desempeñar un papel en las afecciones relacionadas con las hormonas .

- El compuesto de 1,3,5-triazina con potencial actividad siderófora podría ser útil como fármaco mediado por un refugio de hierro microbiano .

- Triazinas 1,3,5 específicas, como la estructura general 7, muestran una potente actividad antagonista del receptor CRF1 .

- Otro compuesto, 9, también se ha identificado como un potente antagonista del receptor CRF1 .

- El sustrato 10, una poliamina sustituida con 1,3,5-triazina, exhibe una buena actividad in vitro contra Trypanosoma brucei, el organismo causante de la Tripanosomiasis Africana Humana .

Propiedades Antitumorales

Inhibición de la Aromatasa

Potencial Farmacológico Mediado por Sideróforos

Antagonismo del Receptor del Factor Liberador de Corticotropina 1 (CRF1)

Inhibición de Trypanosoma brucei

Antagonismo de la Leucotrieno C4 (LTC4)

En resumen, la N-ciclopropil-2-(4-(2-(3-metoxifenil)acetamido)fenil)-2H-tetrazol-5-carboxamida promete ser útil en diversas áreas, desde el tratamiento del cáncer hasta el antagonismo de receptores. Los investigadores continúan explorando sus aplicaciones potenciales, lo que la convierte en un tema intrigante para futuras investigaciones. 🌟

Actividad Biológica

N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide, with the CAS number 1396800-34-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics:

- Molecular Formula : C20H20N6O3

- Molecular Weight : 392.4 g/mol

The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the methoxyphenyl group is significant for enhancing its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the tetrazole moiety. The structure of N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide suggests it may exhibit similar properties.

-

Mechanism of Action :

- The tetrazole ring has been associated with the inhibition of cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

- Compounds with similar structures have shown promising results against various cancer cell lines, indicating potential effectiveness in tumor inhibition.

-

Case Study :

- A related compound was tested against human cancer cell lines, demonstrating an IC50 value in the low micromolar range, suggesting significant cytotoxicity. The SAR indicated that modifications to the phenyl group could enhance activity further.

Anticonvulsant Activity

The anticonvulsant properties of similar compounds have been explored, with some derivatives showing efficacy in seizure models.

- Research Findings :

- Compounds with methoxy substituents on aromatic rings have demonstrated enhanced anticonvulsant activity in animal models.

- The mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide:

| Structural Feature | Impact on Activity |

|---|---|

| Tetrazole Ring | Essential for anticancer activity |

| Methoxy Group | Increases lipophilicity and bioavailability |

| Cyclopropyl Group | Enhances binding affinity to target proteins |

Propiedades

IUPAC Name |

N-cyclopropyl-2-[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-29-17-4-2-3-13(11-17)12-18(27)21-14-7-9-16(10-8-14)26-24-19(23-25-26)20(28)22-15-5-6-15/h2-4,7-11,15H,5-6,12H2,1H3,(H,21,27)(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUCOLMBZNVHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.